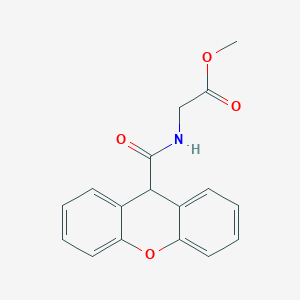

methyl N-(9H-xanthen-9-ylcarbonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to methyl N-(9H-xanthen-9-ylcarbonyl)glycinate often involves complex reactions. For example, the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate showcases the intricacies involved in creating compounds within this category, utilizing reactions such as the reaction of glycine ester hydrochloride on 2-(2-bromoethyl)-1,3-dioxolane (Le Zhi-ping, 2008). Such methodologies highlight the complex synthetic routes necessary for the development of xanthene-related compounds.

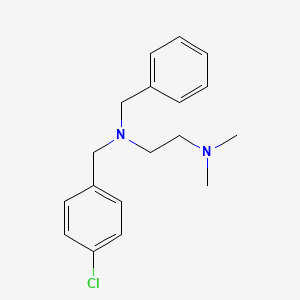

Molecular Structure Analysis

The molecular structure of xanthene derivatives, including methyl N-(9H-xanthen-9-ylcarbonyl)glycinate, often exhibits notable features such as planar π-conjugation and extended geometries, which contribute to their unique optical properties (Kasane Oda et al., 2022). These structural characteristics are fundamental to understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Xanthene derivatives participate in a variety of chemical reactions, demonstrating their versatility. For instance, the novel two-carbon homologation process for the synthesis of 9H-xanthene derivatives using N-vinylacetamides or ethyl vinyl ether showcases the reactivity and functional diversity of these compounds (Mahavir Prashad et al., 2004). Such reactions expand the utility of xanthene derivatives in synthetic chemistry.

Physical Properties Analysis

The physical properties of xanthene derivatives, such as 9,9-dimethylxanthene, are influenced by substitutions on the xanthene moiety, affecting their thermodynamic properties across different states (Vera L. S. Freitas et al., 2017). Understanding these properties is crucial for predicting the behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of xanthene derivatives, including reactivity and bonding characteristics, are areas of significant interest. Studies, such as those on the synthesis of new xanthene derivatives with expected antischistosomal activity, provide insights into the functional capabilities and potential applications of these compounds (I. Zeid et al., 1987). Such research underscores the chemical versatility and application potential of xanthene derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Corrosion Inhibition

Arrousse et al. (2021) detailed the synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, aiming to investigate its efficacy as a corrosion inhibitor for mild steel in acidic media. The study showcased an economical two-step synthesis method, including the preparation of the benzoic acid derivative from fluorescein and esterification using methanol. The compounds exhibited good corrosion inhibition properties in a 1 M HCl solution, suggesting their potential in protective coatings for steel surfaces (Arrousse et al., 2021).

Biological Activities of Xanthone Derivatives

Pinto, Sousa, and Nascimento (2005) reviewed the biological and pharmacological effects of natural and synthetic xanthone derivatives. Highlighting the importance of the tricyclic scaffold of xanthones, the review emphasized their antitumor activity and interaction with various biological targets, including protein kinase C (PKC). This work underscores the significance of xanthone derivatives in medicinal chemistry and their potential as therapeutic agents (Pinto, Sousa, & Nascimento, 2005).

Xanthones from Natural Sources

Healy et al. (2004) conducted chemical investigations on a microfungus Xylaria sp., isolating new xanthone derivatives from the Australian rainforest tree Glochidion ferdinandi. The study not only expanded the understanding of xanthone natural products but also demonstrated the synthetic potential of methylation reactions in producing crystalline xanthone compounds, which were characterized by comprehensive spectroscopic techniques (Healy et al., 2004).

Environmental and Analytical Applications

Michoud et al. (2017) explored the measurement of methylglyoxal, an α-dicarbonyl compound related to xanthene chemistry, in the atmosphere using proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS). This study highlights the relevance of advanced analytical techniques in tracking atmospheric compounds that influence the formation of secondary pollutants, demonstrating the intersection of xanthene chemistry with environmental science (Michoud et al., 2017).

Propiedades

IUPAC Name |

methyl 2-(9H-xanthene-9-carbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-15(19)10-18-17(20)16-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)16/h2-9,16H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYSTHRZAVZSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)

![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)

![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)

![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)

![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)